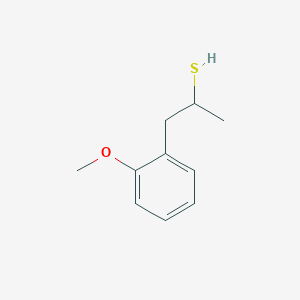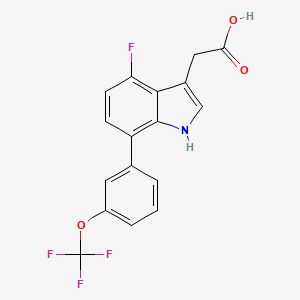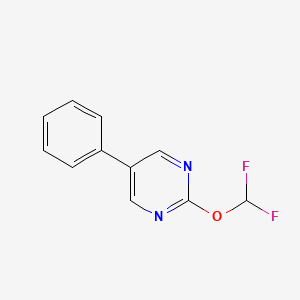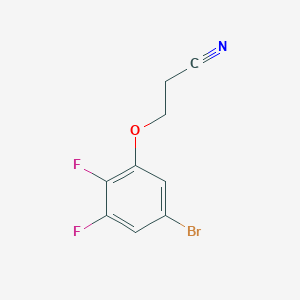
4-Methoxy-4-methyl-3-oxopentanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-4-methyl-3-oxopentanal is an organic compound with the molecular formula C6H10O3 It is a derivative of pentanal, featuring a methoxy group and a methyl group attached to the carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-methyl-3-oxopentanal can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-3-oxobutanal with methylmagnesium bromide, followed by oxidation. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
4-Methoxy-4-methyl-3-oxopentanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methoxy-4-methyl-3-oxopentanoic acid.
Reduction: 4-Methoxy-4-methyl-3-hydroxypentanal.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Methoxy-4-methyl-3-oxopentanal has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 4-Methoxy-4-methyl-3-oxopentanal involves its interaction with specific molecular targets and pathways. The compound’s carbonyl group can participate in nucleophilic addition reactions, while the methoxy group can influence its reactivity and interactions with other molecules. These properties make it a versatile compound in various chemical and biological processes.
類似化合物との比較
Similar Compounds
3-Methyl-4-oxopentanal: Similar structure but lacks the methoxy group.
4-Methoxy-3-oxobutanal: Similar structure but lacks the methyl group.
4-Methyl-3-oxopentanoic acid: Oxidized form of 4-Methoxy-4-methyl-3-oxopentanal.
Uniqueness
This compound is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and potential applications. The combination of these functional groups provides distinct properties that differentiate it from other similar compounds.
特性
分子式 |
C7H12O3 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC名 |
4-methoxy-4-methyl-3-oxopentanal |
InChI |
InChI=1S/C7H12O3/c1-7(2,10-3)6(9)4-5-8/h5H,4H2,1-3H3 |
InChIキー |
VAVPRXXHBOMYAM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)CC=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate](/img/structure/B13080166.png)
![1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one](/img/structure/B13080182.png)

![7-Chloro-2-propylimidazo[1,2-a]pyridine](/img/structure/B13080196.png)









![1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080259.png)
